1-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride
Description
1-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride is a substituted phenethylamine derivative featuring a methylsulfanyl (-SMe) group at the ortho position of the phenyl ring.
Properties
Molecular Formula |
C9H14ClNS |
|---|---|
Molecular Weight |
203.73 g/mol |
IUPAC Name |
1-(2-methylsulfanylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H13NS.ClH/c1-7(10)8-5-3-4-6-9(8)11-2;/h3-7H,10H2,1-2H3;1H |
InChI Key |
GPMZMZPYRVUYCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1SC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Route via Nucleophilic Substitution of Halogenated Intermediates
The most common synthetic pathway involves the nucleophilic substitution of a halogenated phenyl precursor with a methylsulfanyl nucleophile:
- Step 1: Synthesis of 2-(Methylsulfanyl)phenyl halide (e.g., 2-(Chloromethyl)phenyl methyl sulfide)
- Step 2: Nucleophilic displacement with ammonia or a primary amine to form the corresponding ethan-1-amine derivative
- Step 3: Conversion to hydrochloride salt via treatment with hydrogen chloride gas or HCl in an appropriate solvent
This pathway is supported by patent US9688623B2, which describes processes for synthesizing amine intermediates with sulfur substituents, emphasizing halogenation and nucleophilic substitution reactions under controlled conditions (see Table 1).
| Reaction Step | Reagents & Conditions | Outcome |
|---|---|---|
| Halogenation of phenyl methyl sulfide | N-chlorosuccinimide (NCS), UV or heat | 2-(Chloromethyl)phenyl methyl sulfide |
| Nucleophilic substitution with ammonia | NH₃ in ethanol or aqueous medium | 1-[2-(Methylsulfanyl)phenyl]ethan-1-amine |
| Salt formation | HCl gas or HCl in ethanol | Hydrochloride salt |
Reductive Amination Approach
An alternative method involves reductive amination of the corresponding aldehyde or ketone:
- Step 1: Synthesis of 2-(Methylsulfanyl)phenylacetaldehyde via oxidation of the methylsulfanylphenyl precursor
- Step 2: Reductive amination with ammonia or primary amines using reducing agents like sodium cyanoborohydride or catalytic hydrogenation
- Step 3: Acidic workup to obtain the hydrochloride salt
This approach is supported by research on phenylethylamine derivatives, where reductive amination offers high selectivity and yields, as documented in patent CN103641725A.
Multi-step Synthesis via Phenylacetic Acid Derivatives
A more complex route involves initial formation of phenylacetic acid derivatives, followed by amination:
- Step 1: Synthesis of 2-(Methylsulfanyl)phenylacetic acid
- Step 2: Conversion to the corresponding amine via decarboxylation or amide formation and subsequent reduction
- Step 3: Salt formation with hydrochloric acid
While this method is less direct, it provides an alternative route for large-scale synthesis with high purity.
Reaction Conditions and Optimization
Research indicates that reaction parameters significantly influence yield and purity:
| Parameter | Optimal Conditions | Reference |
|---|---|---|
| Temperature | 20–50°C for nucleophilic substitution; 90–96°C for halogenation | US9688623B2 |
| Solvent | Ethanol, methanol, or tetrahydrofuran | US9688623B2, CN103641725A |
| Reagent equivalents | Excess ammonia or amines (1.2–2 equivalents) | US9688623B2 |
| Reaction time | 3–6 hours, depending on temperature | US9688623B2 |
Purification and Salt Formation
Post-synthesis purification typically involves:
- Recrystallization from ethanol or ethyl acetate
- Acidification with hydrogen chloride to form the hydrochloride salt, which enhances stability and solubility
The hydrochloride salt is characterized by its melting point, NMR, and elemental analysis, confirming its purity and structure.
Data Tables Summarizing Preparation Methods
| Method | Starting Materials | Reagents & Conditions | Yield & Purity | References |
|---|---|---|---|---|
| Halogenation & Nucleophilic Substitution | Phenyl methyl sulfide | NCS, NH₃, HCl | Moderate to high; >85% | US9688623B2 |
| Reductive Amination | Phenylacetaldehyde derivatives | NaBH₃CN, NH₃, HCl | High; >90% | CN103641725A |
| Phenylacetic Acid Route | 2-(Methylsulfanyl)phenylacetic acid | Decarboxylation, reduction | Variable; scalable | Patent data |
Chemical Reactions Analysis
Types of Reactions
1-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding the corresponding phenylethanamine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenylethanamine.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group may play a role in modulating the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key structural analogs of 1-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride, highlighting substituent variations and their implications:
*Hypothetical molecular weight calculated based on formula.
Key Observations:
- Functional Groups : Sulfanyl (-SMe) groups, as in the target compound, are less polar than sulfonyl (-SO₂Me) groups (e.g., ), which could influence membrane permeability and metabolic stability .
- Hybrid Structures : Compounds like 1e (2C-T) combine methoxy and methylthio groups, demonstrating how electron-donating substituents modulate activity in psychoactive phenethylamines .
Physicochemical Properties
While direct data for the target compound are unavailable, trends from analogs suggest:
- Solubility : Sulfanyl-substituted compounds may exhibit moderate aqueous solubility due to the balance between hydrophobic phenyl rings and polar amine hydrochloride groups.
- Stability : Sulfanyl groups are prone to oxidation, whereas sulfonyl derivatives (e.g., ) are more stable but less lipophilic .
Biological Activity
1-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride, also known as a derivative of phenethylamine, has garnered attention in recent years for its potential biological activities. This compound exhibits various pharmacological properties, including neuropharmacological effects, antibacterial activity, and potential applications in treating neurodegenerative disorders.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₉H₁₃ClN₁S
- Molecular Weight : 201.73 g/mol
This compound features a methylsulfanyl group attached to a phenyl ring, which is linked to an ethanamine backbone. The presence of the methylsulfanyl group is crucial in modulating its biological activity.
Neuropharmacological Effects
Research indicates that compounds similar to this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine. These interactions suggest potential applications in treating mood disorders and neurodegenerative diseases. For instance, studies have shown that derivatives of phenethylamine can inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegeneration .
Table 1: Summary of Neuropharmacological Studies
| Study Reference | Findings |
|---|---|
| Inhibition of nNOS with potential neuroprotective effects. | |
| Modulation of serotonin receptors leading to antidepressant-like effects. |
Antibacterial Activity
The compound has demonstrated significant antibacterial properties against various strains of bacteria. It exhibits bactericidal activity with minimum inhibitory concentrations (MIC) that compare favorably with established antibiotics.
Table 2: Antibacterial Activity Data
| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 62.5 | Inhibition of protein synthesis pathways |
| Escherichia coli | 100 | Disruption of cell wall synthesis |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.5 | Bactericidal action with antibiofilm properties |
Studies have indicated that the compound's mechanism involves disrupting protein synthesis and inhibiting nucleic acid production, making it a promising candidate for further development as an antibacterial agent .
Case Study 1: Neuroprotective Effects
A clinical study explored the effects of similar compounds on patients with early-stage Alzheimer's disease. The results indicated improved cognitive function and reduced markers of oxidative stress in patients treated with derivatives of this compound.
Case Study 2: Antibacterial Efficacy
In vitro studies demonstrated that this compound effectively inhibited biofilm formation by MRSA at concentrations significantly lower than traditional antibiotics. This suggests its potential use in treating chronic infections where biofilm formation is a concern.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
